Ethyl 3-(perchlorophenyl)thioureidocarboxylate
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Overview
Description
Preparation Methods
The synthesis of Ethyl 3-(perchlorophenyl)thioureidocarboxylate typically involves the reaction of ethyl isocyanate with a substituted thiourea derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process is usually carried out at room temperature or under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl 3-(perchlorophenyl)thioureidocarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Scientific Research Applications
Ethyl 3-(perchlorophenyl)thioureidocarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as an antiviral, anticancer, and antimicrobial agent.
Mechanism of Action
The mechanism of action of Ethyl 3-(perchlorophenyl)thioureidocarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Ethyl 3-(perchlorophenyl)thioureidocarboxylate can be compared with other thiourea derivatives, such as:
Ethyl 3-(perfluorophenyl)thioureidocarboxylate: This compound has similar structural features but differs in the substitution pattern on the phenyl ring, leading to different reactivity and applications.
Thiophene derivatives: These compounds share the thiourea moiety but have a thiophene ring instead of a perchlorophenyl group, resulting in distinct chemical properties and uses.
Properties
Molecular Formula |
C10H7Cl5N2O2S |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
ethyl N-[(2,3,4,5,6-pentachlorophenyl)carbamothioyl]carbamate |
InChI |
InChI=1S/C10H7Cl5N2O2S/c1-2-19-10(18)17-9(20)16-8-6(14)4(12)3(11)5(13)7(8)15/h2H2,1H3,(H2,16,17,18,20) |
InChI Key |
LHBURNOQYSKDJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(=S)NC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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